(2-Amino-5-ethylphenyl)methanol
Description
(2-Amino-5-ethylphenyl)methanol is a substituted aromatic compound featuring a phenyl ring with three functional groups: an amino group (-NH₂) at position 2, a hydroxymethyl group (-CH₂OH) at position 1 (ortho to the amino group), and an ethyl group (-CH₂CH₃) at position 4. Its molecular formula is C₉H₁₃NO, with a calculated molecular weight of 151.21 g/mol. The ethyl substituent introduces steric bulk and electron-donating inductive effects, distinguishing it from analogs with halogens or methoxy groups.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2-amino-5-ethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6,10H2,1H3 |
InChI Key |
HJNUZYKORIFDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)CO |
Origin of Product |
United States |
Preparation Methods
General Approach: Reduction of Nitro Precursors
The most common and effective synthetic route for aromatic aminophenylmethanols involves the catalytic reduction of the corresponding nitro-substituted phenylmethanol precursor. For (2-Amino-5-ethylphenyl)methanol, the precursor would be (2-ethyl-5-nitrophenyl)methanol.
- Reaction: Reduction of (2-ethyl-5-nitrophenyl)methanol to (2-amino-5-ethylphenyl)methanol.
- Catalysts: Palladium on activated charcoal (Pd/C) is typically used.
- Reducing Agents: Hydrogen gas (H₂) under atmospheric pressure or mild pressure.
- Solvents: Ethyl acetate, methanol, or ethanol are common solvents.
- Conditions: Room temperature to 60°C, reaction time around 24 hours.
This method is favored due to its high selectivity, mild conditions, and scalability for industrial production.
Alternative Reduction Methods
- Chemical Reduction: Sodium borohydride (NaBH₄) or iron/acetic acid can be used for reducing nitro groups, though catalytic hydrogenation is preferred for better yields and cleaner reactions.
- Electrochemical Reduction: Emerging methods include electrochemical reduction of nitro compounds, but these are less common for this specific substrate.
Direct Amination Strategies
Less common but possible are direct amination methods involving nucleophilic substitution on suitable halogenated precursors or amination of aldehydes followed by reduction. However, these tend to have lower yields and more side reactions.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Yield and Purity |
|---|---|---|
| Catalyst loading | 5–10% w/w Pd/C | Higher loading increases rate but may increase cost |
| Temperature | 25–60°C | Higher temperature accelerates reaction but may cause side reactions |
| Pressure | Atmospheric to 3 atm H₂ | Increased pressure improves hydrogenation rate |
| Solvent | Ethyl acetate, methanol, ethanol | Polar protic solvents enhance reduction efficiency |
| Reaction time | 12–24 hours | Longer time ensures complete reduction |
| Purification | Recrystallization (ethanol/water) | Improves purity ≥ 85–90% |
Optimization focuses on balancing catalyst amount, temperature, and solvent polarity to maximize yield and minimize byproducts.
Mechanistic Insights and Reaction Pathways
The reduction of the nitro group proceeds via a stepwise hydrogenation mechanism:
- Nitro to Nitroso Intermediate: Initial hydrogenation forms nitroso intermediate.
- Nitroso to Hydroxylamine: Further hydrogenation reduces nitroso to hydroxylamine.
- Hydroxylamine to Amine: Final hydrogenation yields the amino group.
The hydroxymethyl substituent remains intact under these mild conditions, preserving the alcohol functionality.
Industrial Production Considerations
- Industrially, catalytic hydrogenation of nitro compounds is well-established.
- Scale-up involves continuous flow reactors with Pd/C catalysts.
- Solvent recovery and catalyst recycling are important for cost efficiency.
- Safety measures are critical due to hydrogen gas and flammable solvents.
While specific industrial data for (2-Amino-5-ethylphenyl)methanol is scarce, analogous processes for related aminophenylmethanols provide a reliable framework.
Analytical Characterization for Quality Control
To ensure the identity and purity of (2-Amino-5-ethylphenyl)methanol, the following analytical techniques are recommended:
| Technique | Purpose | Typical Observations |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation | Aromatic protons, amino group signals, hydroxymethyl group |
| HPLC-PDA | Purity assessment | Purity ≥ 98%, retention time comparison with standards |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak matching C8H11NO (M+H)+ |
| FT-IR | Functional group identification | O–H stretch (~3300 cm⁻¹), N–H bend (~1600 cm⁻¹) |
Purification methods such as recrystallization and silica gel chromatography are used to achieve high purity.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic hydrogenation | (2-ethyl-5-nitrophenyl)methanol, Pd/C, H₂, EtOAc, 25–60°C, 24 h | ≥85 | High selectivity, scalable | Requires H₂ gas, catalyst |
| Chemical reduction (NaBH₄) | NaBH₄, methanol, room temp | 60–75 | Simple setup | Lower selectivity, side products |
| Electrochemical reduction | Electrochemical cell, suitable electrodes | Variable | Green chemistry potential | Less established |
| Direct amination + reduction | Halogenated precursor, amine, reducing agent | 40–60 | Alternative route | More steps, lower yield |
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-ethylphenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic conditions
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or other reduced derivatives
Substitution: Formation of amides or secondary amines
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that (2-Amino-5-ethylphenyl)methanol derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications of this compound can lead to enhanced activity against Mycobacterium tuberculosis (Mtb), a major cause of tuberculosis (TB) worldwide. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the aromatic ring can improve potency and selectivity against bacterial strains .
Case Study: Antimycobacterial Efficacy
In a study investigating the efficacy of various analogues, it was found that certain derivatives of (2-Amino-5-ethylphenyl)methanol displayed promising results in vitro against Mtb strains when cultured in media supplemented with glycerol. The minimum inhibitory concentration (MIC) values indicated effective suppression of bacterial growth, suggesting potential for further development as anti-TB agents .
| Compound | MIC (mg/L) | Media Used |
|---|---|---|
| Derivative 1 | 1 | 7H9 + glycerol + ADC + Tween 80 |
| Derivative 2 | 0.5 | 7H9 + glycerol + ADC + Tween 80 |
Organic Synthesis
Building Block in Organic Reactions
(2-Amino-5-ethylphenyl)methanol serves as a versatile building block in organic synthesis. Its amino and hydroxyl functional groups allow for various chemical transformations, including alkylation and acylation reactions. This versatility makes it an attractive candidate for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Nickel-Catalyzed Reactions
Recent advancements have shown that nickel-catalyzed reactions involving (2-Amino-5-ethylphenyl)methanol can lead to the formation of cyclic compounds through sequential dehydrogenative cyclization processes. These reactions are significant for developing new synthetic pathways in organic chemistry .
Material Science
Polymer Additives
The compound has potential applications as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for use in various polymer matrices, which can be beneficial in producing high-performance materials.
Toxicological Studies
Understanding the toxicity profile of (2-Amino-5-ethylphenyl)methanol is crucial for its safe application in medicinal chemistry and other fields. Toxicological assessments have revealed that while certain derivatives exhibit low cytotoxicity, comprehensive studies are necessary to evaluate their safety in clinical settings .
Mechanism of Action
The mechanism of action of (2-Amino-5-ethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Electronic Nature :
- Ethyl (C₂H₅) : Electron-donating via induction, increasing electron density on the aromatic ring. This enhances nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups .
- Fluoro (F) : Electron-withdrawing via induction, reducing ring electron density and directing electrophilic substitution to specific positions .
- Methoxy (OCH₃) : Strong electron-donating via resonance, activating the ring toward electrophilic reactions. Steric effects are minimal compared to ethyl .
- Bromo (Br) : Electron-withdrawing and bulky, hindering reactivity but useful in cross-coupling reactions .
Physical Properties and Solubility
*Inferred from ethyl’s lipophilic nature compared to polar substituents like methoxy or amino.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
